4-(2-(2-Chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
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Overview
Description
Valorphin is a primary amine.
Scientific Research Applications
Photogeneration and Reactivity
A study by Protti, Fagnoni, Mella, & Albini (2004) examined the photochemistry of compounds like 4-chlorophenol, which shares structural similarities with the compound . This research highlighted a path for reductive dehalogenation and the potential for cationic mechanisms in the addition to alkenes.
Synthesis and Characterization
Research by Al‐Sehemi, Irfan, & El-Agrody (2012) involved the interaction of similar compounds, leading to the synthesis of various derivatives and their detailed characterization using spectroscopic and computational methods.
Supramolecular Arrangements
A study by Graus et al. (2010) described the preparation and crystallographic analysis of compounds related to the one . This research provided insights into the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements.
Antimicrobial Activity
Research by Radwan et al. (2020) synthesized and characterized compounds akin to the one , examining their antimicrobial activity. This study demonstrates the potential biomedical applications of such compounds.
Solubility Studies
A study by Yao, Xia, & Li (2017) focused on the solubility of related compounds in various organic solvents, providing vital data for understanding the physical and chemical properties of such chemicals.
Dye Synthesis and Application
The work of Abolude et al. (2021) involved synthesizing dyes from compounds structurally related to the one , exploring their application on different fabrics and assessing their fastness properties.
Crystal Structural Analysis
Research on similar compounds by Xiang (2004) and Ramazani et al. (2019) provided detailed crystal structural analyses, essential for understanding the physical properties and potential applications of these chemicals.
Properties
CAS No. |
68163-03-1 |
---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(1R,3S,4S,6S,7R,8S,10S)-N-[2-(2-chlorophenyl)ethyl]-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo[4.3.1.03,7]decan-4-amine |
InChI |
InChI=1S/C19H26ClNO3/c1-11-13-10-15(21-9-8-12-6-4-5-7-14(12)20)19(2)16(13)18(22-3)23-17(11)24-19/h4-7,11,13,15-18,21H,8-10H2,1-3H3/t11-,13-,15-,16-,17-,18-,19+/m0/s1 |
InChI Key |
LEZRPUQAMHWLNN-PCVUGLTOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]([C@@]3([C@@H]2[C@H](O[C@H]1O3)OC)C)NCCC4=CC=CC=C4Cl |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)C)NCCC4=CC=CC=C4Cl |
Synonyms |
4-(2-(2-chlorophenyl)ethyl)amino-8-methoxy-3,10-dimethyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane valorphin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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